3,3'-Iminobis(N,N-dimethylpropylamine)

Catalog No.
S566035
CAS No.
6711-48-4
M.F
C10H25N3
M. Wt
187.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Iminobis(N,N-dimethylpropylamine)

CAS Number

6711-48-4

Product Name

3,3'-Iminobis(N,N-dimethylpropylamine)

IUPAC Name

N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C10H25N3

Molecular Weight

187.33 g/mol

InChI

InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3

InChI Key

BXYVQNNEFZOBOZ-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCCN(C)C

Synonyms

N3-[3-(Dimethylamino)propyl]-N1,N1-dimethyl-1,3-propanediamine; N’-[3-(Dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine; 3,3’-Bis(dimethylamino)-dipropylamine; 1,1,9,9-Tetramethyl-1,5,9-triazanonane; 2,10-Dimethyl-2,6,10-triazaundecane; 3’-Imin

Canonical SMILES

CN(C)CCCNCCCN(C)C

Organic Synthesis:

Bis-(dimethylaminopropyl)amine, also known as N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine, finds application in organic synthesis as a nucleophile in various reactions.

  • Alkylation: It can act as a nucleophile in alkylation reactions, reacting with alkylating agents to form new C-C bonds. [Source: LGC Standards - Bis(3-dimethylaminopropyl)amine, ]
  • Acylation: Similarly, it can participate in acylation reactions with acylating agents to introduce an acyl group.
  • Quaternization: The presence of the three tertiary amine groups makes it susceptible to quaternization reactions, where a fourth alkyl group is attached to the central nitrogen atom.

Catalysis:

Bis-(dimethylaminopropyl)amine can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then be employed as catalysts in various organic reactions. For instance, it has been explored as a ligand for palladium-catalyzed cross-coupling reactions. [Source: "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides and Chlorides Using N,N,N',N'-Tetramethyl-1,3-propanediamine as Ligand" in Molecules, 2018, 23(1), 121]

Material Science:

The molecule's unique structure with multiple amine groups makes it a potential candidate for the development of new materials. Its ability to form complexes with metal ions and its inherent basicity could be beneficial in applications like:

  • Polymerization: As a component in the synthesis of specific polymers.
  • Ion exchange resins: As a functional group in the design of ion exchange resins for capturing specific ions.
  • Coordination polymers: As a building block for the construction of coordination polymers with tailored properties.

Biomedical Research:

While research on its specific applications in biomedicine is limited, bis-(dimethylaminopropyl)amine possesses structural similarities to certain biologically active compounds. This similarity has prompted some initial investigations into its potential:

  • Drug delivery systems: Exploring its use as a carrier molecule for drug delivery due to its ability to form complexes with various molecules.
  • Enzyme mimics: Investigating its potential to mimic the functionality of certain enzymes due to the presence of multiple amine groups.

3,3'-Iminobis(N,N-dimethylpropylamine) is an organic compound with the molecular formula C₁₀H₂₅N₃ and a molecular weight of approximately 187.33 g/mol. It appears as a colorless to almost colorless clear liquid and is recognized for its significant basicity due to the presence of amine groups. The compound is characterized by its unique structure, which includes two N,N-dimethylpropylamine moieties linked by a carbon-nitrogen bond, making it a valuable reagent in various chemical syntheses and biological applications .

Typical of amines, including:

  • N-alkylation: The compound can undergo alkylation reactions to form quaternary ammonium salts.
  • Formation of Dimeric Structures: It can react with sterols to create dimeric quaternary alkylammonium conjugates, which are useful in medicinal chemistry .
  • Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or other nitrogen-containing compounds.

Research indicates that 3,3'-iminobis(N,N-dimethylpropylamine) exhibits biological activity that may be relevant in proteomics and medicinal chemistry. It has been noted for its potential use in synthesizing novel anticancer agents, particularly those targeting specific cellular pathways involved in cancer progression . Additionally, due to its basic properties, it may interact with biological macromolecules, influencing various biochemical processes.

The synthesis of 3,3'-iminobis(N,N-dimethylpropylamine) can be accomplished through several methods:

  • Direct Amine Coupling: This method involves the reaction of N,N-dimethylpropylamine with formaldehyde or another suitable carbonyl compound under acidic or basic conditions.
  • Reductive Amination: Here, an aldehyde or ketone reacts with N,N-dimethylpropylamine in the presence of reducing agents such as sodium cyanoborohydride.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product purity and yield .

3,3'-Iminobis(N,N-dimethylpropylamine) has several notable applications:

  • Chemical Reagent: Used extensively as a reagent in organic synthesis and medicinal chemistry for creating complex molecules.
  • Biochemical Research: It serves as a tool in proteomics research and studies involving protein interactions.
  • Pharmaceutical Development: The compound is explored for its potential role in developing new therapeutic agents, particularly in oncology .

Interaction studies involving 3,3'-iminobis(N,N-dimethylpropylamine) focus on its binding affinities and reactivity with various biological targets. These studies are crucial for understanding how this compound may affect cellular processes or interact with other drugs. Research has shown that it can influence enzyme activity and protein stability through non-covalent interactions due to its amine functional groups .

Several compounds exhibit structural similarities to 3,3'-iminobis(N,N-dimethylpropylamine). Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DimethylpropylamineC₇H₁₉NSimpler structure; lacks the iminobis linkage
N,N-DiethylpropylamineC₉H₂₃NEthyl groups instead of methyl; different reactivity
1,2-DiaminopropaneC₃H₈N₂Shorter chain; lacks the dimethyl substitution
TriethylenetetramineC₈H₂₃N₅More complex structure; higher nitrogen content

The uniqueness of 3,3'-iminobis(N,N-dimethylpropylamine) lies in its specific combination of two N,N-dimethylpropylamine units linked by an imino group, which enhances its reactivity and potential applications compared to simpler amines or other polyamines. Its ability to form dimeric structures and engage in diverse

Physical Description

Liquid

XLogP3

0.6

UNII

CW8R6R660G

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (64.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (35.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (56.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6711-48-4

Wikipedia

N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine

General Manufacturing Information

Construction
Services
1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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